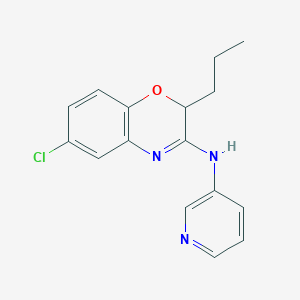
2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methylisobutylketone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, antifungal, and antibacterial activities.
Biology: The compound is studied for its role in inhibiting enzymes and modulating biological pathways.
Industry: It is used as a building block for the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the benzoxazine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoxazine derivatives such as:
Uniqueness
What sets 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
583024-59-3 |
|---|---|
Formule moléculaire |
C16H16ClN3O |
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
6-chloro-2-propyl-N-pyridin-3-yl-2H-1,4-benzoxazin-3-amine |
InChI |
InChI=1S/C16H16ClN3O/c1-2-4-15-16(19-12-5-3-8-18-10-12)20-13-9-11(17)6-7-14(13)21-15/h3,5-10,15H,2,4H2,1H3,(H,19,20) |
Clé InChI |
RGQRFYFUUGNPOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=NC2=C(O1)C=CC(=C2)Cl)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
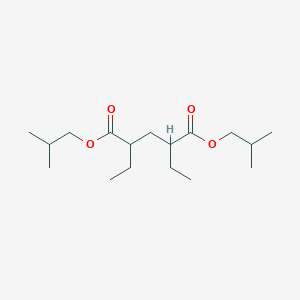
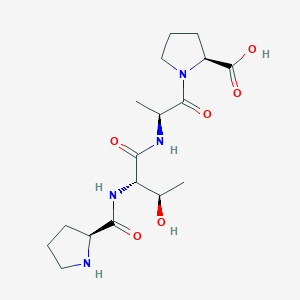
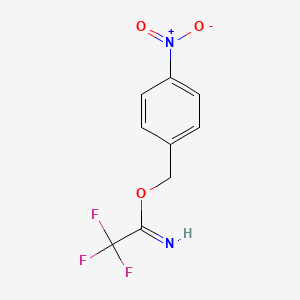
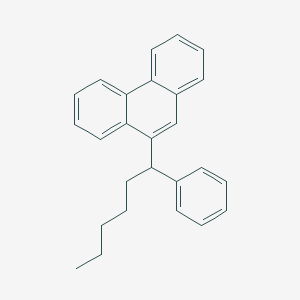
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
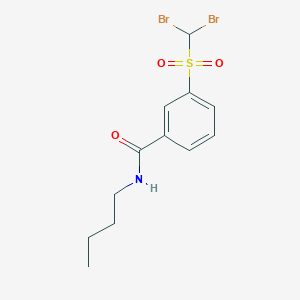

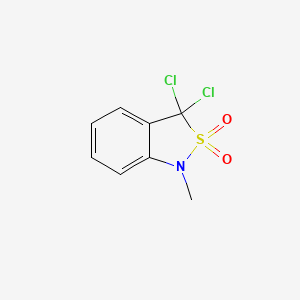
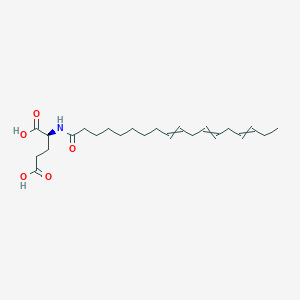
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
